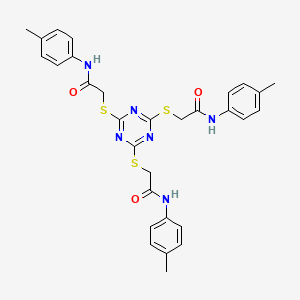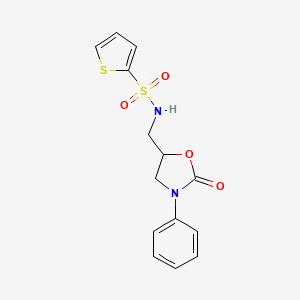
N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
While specific chemical reactions involving “N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)thiophene-2-sulfonamide” are not detailed in the literature, thiophene derivatives are known to participate in a variety of reactions . For instance, thiophene-mediated molecules play a significant role in the advancement of organic semiconductors .Applications De Recherche Scientifique
Antimicrobial Activity
Thiophene derivatives, including the compound , have been reported to exhibit significant antimicrobial properties . They are particularly effective against a range of bacterial strains such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus. The mechanism of action often involves the disruption of bacterial cell wall synthesis or protein synthesis inhibition .
Anti-inflammatory and Analgesic Effects
These compounds also show promise in the treatment of inflammation and pain. Their anti-inflammatory activity is comparable to standard drugs like ibuprofen, and they work by inhibiting the synthesis of pro-inflammatory cytokines. Additionally, their analgesic effects are mediated through central and peripheral mechanisms, providing relief from various types of pain .
Antihypertensive Properties
The thiophene moiety has been found to be effective in lowering blood pressure. It acts on the cardiovascular system to dilate blood vessels and reduce the force of heart contractions, thereby decreasing blood pressure. This application is particularly important for the management of chronic conditions like hypertension .
Antitumor and Anticancer Activity
Research has shown that thiophene derivatives can inhibit the growth of cancer cells. They may work by inducing apoptosis (programmed cell death) or by inhibiting angiogenesis (the formation of new blood vessels that supply tumors). This makes them potential candidates for anticancer therapy .
Corrosion Inhibition
In the field of material science, these compounds are used as inhibitors of metal corrosion. They form a protective layer on the surface of metals, preventing oxidative reactions that lead to corrosion. This application is vital for extending the life of metal structures and components .
Light-Emitting Diodes (LEDs) Fabrication
Thiophene derivatives are utilized in the fabrication of LEDs due to their excellent electronic properties. They serve as the active layer in OLEDs (organic light-emitting diodes), emitting light when an electric current passes through them. This technology is used in various display and lighting applications .
Mécanisme D'action
Target of Action
The primary target of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, being activated by both the intrinsic and extrinsic pathways .
Mode of Action
This compound interacts with FXa, inhibiting its function . The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Biochemical Pathways
FXa catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex, which consists of FXa, FVa, prothrombin, and Ca2+ on a phospholipid surface . Thrombin has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors, resulting in the amplification of its own formation . Inhibition of FXa by the compound produces antithrombotic effects by decreasing this amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets .
Pharmacokinetics
The compound is a low molecular weight, orally administrable inhibitor of FXa . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency . The compound’s interaction with human serum albumin (HSA) occurs via static quenching, and the complex formation in the ground states affects the fluorescence of HSA, with a moderate binding constant of 104 M-1 .
Result of Action
The inhibition of FXa by the compound results in antithrombotic effects by decreasing the amplified generation of thrombin . This diminishes thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .
Propriétés
IUPAC Name |
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c17-14-16(11-5-2-1-3-6-11)10-12(20-14)9-15-22(18,19)13-7-4-8-21-13/h1-8,12,15H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMHRGHTMPIXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)thiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[3-(2-pyrazinyloxy)phenyl]acetamide](/img/structure/B2860714.png)
![Tert-butyl N-[3,3-dimethyl-1-(methylsulfonimidoyl)butan-2-yl]carbamate](/img/structure/B2860716.png)
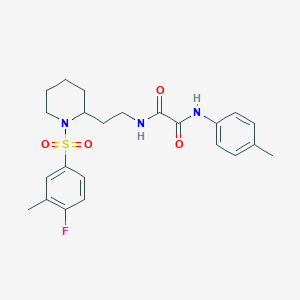
![2-[3-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione](/img/structure/B2860719.png)
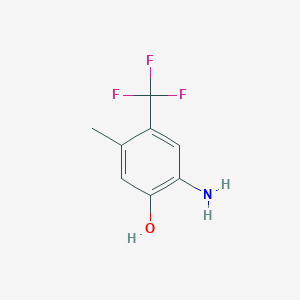

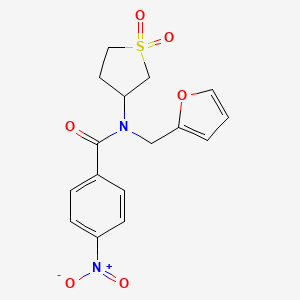
![N-([1,1'-biphenyl]-2-yl)-2-(cyclopropylmethoxy)isonicotinamide](/img/structure/B2860725.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2860727.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2860729.png)
![1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2860732.png)

